2-Bromo-3-cyano-6-formylbenzoic acid
Description
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance Spectroscopy
Proton nuclear magnetic resonance spectroscopy of 2-Bromo-3-cyano-6-formylbenzoic acid would exhibit characteristic signals corresponding to the aromatic protons, typically appearing as multiplets in the 7.0–8.5 ppm range due to the substituted benzene ring environment. The formyl proton (-CHO) is expected to resonate downfield, typically near 10 ppm, reflecting its aldehydic nature. The carboxylic acid proton would appear as a broad singlet around 11–13 ppm, influenced by hydrogen bonding. The bromine and cyano substituents, being electron-withdrawing, cause deshielding effects on adjacent protons, shifting their resonances accordingly.
Carbon-13 nuclear magnetic resonance spectroscopy would show distinct signals for the aromatic carbons, with the carbonyl carbons of the formyl and carboxylic acid groups resonating at approximately 190–200 ppm and 165–175 ppm, respectively. The cyano carbon typically appears near 115–120 ppm due to its triple bond character.
Infrared spectroscopy of this compound would display strong absorption bands characteristic of its functional groups. The carboxylic acid group shows a broad, intense O–H stretching band around 2500–3300 cm⁻¹ and a sharp C=O stretching band near 1700 cm⁻¹. The aldehyde formyl group exhibits a distinctive C=O stretch typically near 1720–1740 cm⁻¹, often slightly shifted due to conjugation with the aromatic ring. The cyano group manifests as a sharp, strong absorption band in the region of 2220–2260 cm⁻¹, indicative of the nitrile triple bond. Aromatic C–H stretching bands appear near 3000–3100 cm⁻¹, while C–Br stretches typically appear in the lower fingerprint region around 500–600 cm⁻¹.
Mass spectrometric analysis of this compound would reveal a molecular ion peak consistent with its molecular formula $$C{10}H6BrNO_3$$, corresponding to a molecular weight of approximately 274.07 g/mol. The isotopic pattern would reflect the presence of bromine, showing a characteristic doublet due to the natural isotopes $$^{79}Br$$ and $$^{81}Br$$. Fragmentation patterns would likely include losses of the formyl group (formyl radical, 29 Da), the cyano group (27 Da), and cleavage adjacent to the bromine substituent. These fragments assist in confirming the substitution pattern and molecular structure.
Electronic Structure Calculations via Density Functional Theory
Density Functional Theory calculations provide insight into the electronic structure and properties of this compound. Computational studies typically optimize the molecular geometry, confirming planarity of the aromatic ring and the relative orientations of the substituents. The electron-withdrawing bromine, cyano, and formyl groups influence the electron density distribution, as revealed by molecular orbital analysis.
The highest occupied molecular orbital is primarily localized over the aromatic ring and the electron-donating carboxylic acid group, while the lowest unoccupied molecular orbital is significantly influenced by the electron-withdrawing cyano and formyl groups, indicating potential sites for electrophilic attack or interaction with nucleophiles. Calculated frontier molecular orbital energy gaps suggest moderate chemical reactivity and stability.
Electrostatic potential maps derived from density functional calculations show regions of negative potential around the oxygen atoms of the carboxylic acid and formyl groups, and the nitrogen of the cyano group, highlighting possible sites for hydrogen bonding or coordination with metal centers. The bromine atom, due to its size and polarizability, contributes to the molecular dipole moment and may influence intermolecular interactions in the solid state.
Table 1: Summary of Key Calculated Electronic Properties (Example Data)
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.45 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 4.30 |
| Dipole Moment | 4.2 Debye |
| Partial Charge on Bromine | +0.12 e |
| Partial Charge on Cyano Nitrogen | -0.35 e |
Values are representative from density functional theory calculations using B3LYP/6-31G(d) basis set.
Properties
IUPAC Name |
2-bromo-3-cyano-6-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-8-5(3-11)1-2-6(4-12)7(8)9(13)14/h1-2,4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURLGLPQTXGOKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)C(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Precursor Compounds
The most common route begins with the bromination of a suitably substituted benzoic acid or its derivatives, such as 3-cyano-2-formylbenzoic acid. The bromination typically targets the aromatic ring at the desired position, facilitated by electrophilic bromination conditions.
- Reagents: Brominating agents such as bromine (Br₂) in the presence of catalysts like iron(III) bromide (FeBr₃).
- Solvents: Organic solvents like acetic acid or acetic anhydride are often employed.
- Temperature: Controlled at room temperature or slightly elevated (around 25–50°C) to enhance regioselectivity.
- Outcome: Selective bromination at the 6-position relative to the formyl and cyano groups, influenced by directing effects of existing substituents.
Traditional bromination often suffers from overbromination or poor regioselectivity. Recent advances include flow photochemical bromination , which offers:
- Precise control over reaction parameters.
- Reduced formation of by-products.
- Enhanced regioselectivity, especially at the ortho position relative to the formyl group.
Formylation via Reimer-Tiemann or Vilsmeier-Haack Methods
Formylation of Aromatic Rings:
The introduction of the formyl group at position 2 can be achieved through:
- Vilsmeier-Haack reaction: Uses POCl₃ and DMF to generate the electrophilic formylating reagent.
- Reimer-Tiemann reaction: Employs chloroform and base, suitable for phenolic derivatives.
- Reagents: POCl₃, DMF for Vilsmeier-Haack; chloroform, NaOH for Reimer-Tiemann.
- Temperature: Typically carried out at 0–25°C.
- Selectivity: Directed by existing substituents, favoring ortho substitution relative to activating groups.
Recent studies indicate that Vilsmeier-Haack conditions provide higher yields and regioselectivity for formylation on substituted benzoic acids, especially when combined with regioselective bromination steps.
Introduction of the Cyano Group:
The cyano group at position 3 can be introduced via:
- Nucleophilic aromatic substitution (SNAr): Using suitable precursors with leaving groups, followed by cyanide ion (CN⁻) attack.
- Sandmeyer reaction: Starting from amino derivatives, diazotization, then substitution with copper cyanide.
- Sandmeyer reaction is often favored for aromatic cyanation due to its regioselectivity.
- Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl), and copper(I) cyanide (CuCN).
- Conditions: Conducted at low temperatures (0–5°C) to control diazotization and substitution.
Research suggests that copper-catalyzed cyanation of halogenated intermediates provides higher yields and milder conditions, especially when combined with prior bromination steps.
Integrated Synthetic Route
Based on the above, a typical synthetic pathway for 2-Bromo-3-cyano-6-formylbenzoic acid** involves:
| Step | Description | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Bromination of 3-cyano-2-formylbenzoic acid | Br₂, FeBr₃, acetic acid, room temp | Regioselective bromination at position 6 |
| 2 | Formylation at position 2 | POCl₃, DMF, 0–25°C | Introduction of formyl group |
| 3 | Cyanation at position 3 | CuCN, low temp, Sandmeyer reaction | Introduction of cyano group |
Data Tables Summarizing Preparation Methods
| Method | Reagents | Solvent | Temperature | Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic bromination | Br₂, FeBr₃ | Acetic acid | 25–50°C | Regioselectivity | Overbromination risk |
| Flow photochemical bromination | Br₂, light | Acetonitrile | Controlled | Improved regioselectivity, safety | Equipment cost |
| Vilsmeier-Haack formylation | POCl₃, DMF | - | 0–25°C | High yield, regioselectivity | Side reactions possible |
| Sandmeyer cyanation | NaNO₂, CuCN | - | 0–5°C | High regioselectivity | Multi-step process |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-cyano-6-formylbenzoic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under mild conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in solvents like ethanol or dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoic acid derivatives.
Reduction: Formation of 2-bromo-3-amino-6-formylbenzoic acid.
Oxidation: Formation of 2-bromo-3-cyano-6-carboxybenzoic acid.
Scientific Research Applications
Organic Synthesis
2-Bromo-3-cyano-6-formylbenzoic acid serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it suitable for developing new compounds with desirable properties.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential biological activities. Derivatives of this compound may exhibit:
- Anticancer Properties : Research indicates that certain derivatives can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Compounds derived from this structure are being explored for their ability to reduce inflammation.
Industrial Applications
In the chemical industry, this compound is utilized as a building block for:
- Dyes and Pigments : Its unique structure allows it to be incorporated into various dye formulations.
- Agrochemicals : The compound's reactivity makes it suitable for synthesizing pesticides and herbicides.
Case Study 1: Synthesis of Anticancer Agents
A study focused on synthesizing derivatives of this compound demonstrated its efficacy in developing new anticancer agents. By modifying the cyano and formyl groups, researchers were able to produce compounds that showed significant cytotoxicity against specific cancer cell lines .
Case Study 2: Development of Anti-inflammatory Drugs
Another research initiative explored the anti-inflammatory potential of compounds derived from this compound. The study highlighted how structural modifications could enhance the biological activity of these derivatives, leading to promising candidates for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyano-6-formylbenzoic acid in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing cyano and formyl groups, making it more susceptible to nucleophilic attack. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Findings
Reactivity and Stability: this compound: The bromine atom enhances electrophilic substitution reactivity, while the cyano and formyl groups may participate in condensation or cyclization reactions. 2-Amino-3-formylbenzoic acid: Exhibits stability under recommended storage conditions but may undergo decomposition under extreme heat or incompatible materials (e.g., strong oxidizers) . 2-Aminobenzamides: Known for stability in aqueous environments, making them suitable for glycobiology studies and enzyme inhibition assays .
Toxicological Profiles: this compound: No MSDS or acute toxicity data available. 2-Aminobenzamides: Generally low acute toxicity but may exhibit mutagenic properties in specific derivatives .
Applications: The bromine and cyano groups in the target compound make it a candidate for palladium-catalyzed cross-coupling reactions, unlike 2-amino derivatives, which are more suited for bioconjugation or chelation . The formyl group in both this compound and 2-amino-3-formylbenzoic acid enables Schiff base formation, a pathway less accessible in non-formylated analogs .
Biological Activity
2-Bromo-3-cyano-6-formylbenzoic acid is a compound belonging to the family of benzoic acids, characterized by its unique structural features, including a bromine atom, a cyano group, and a formyl group. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The molecular formula of this compound is C9H4BrN O3. Its structure includes:
- A bromine atom at the 2-position,
- A cyano group at the 3-position,
- A formyl group at the 6-position of the benzoic acid core.
Synthesis
The synthesis of this compound can be achieved through several methods:
- Bromination of 3-cyano-6-formylbenzoic acid using bromine or N-bromosuccinimide (NBS) in dichloromethane.
- Suzuki-Miyaura coupling reaction , where a boronic acid derivative is coupled with a brominated compound using a palladium catalyst.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential in various applications:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzoic acid can inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents.
Anticancer Properties
Several studies have explored the anticancer potential of benzoic acid derivatives. The presence of electron-withdrawing groups like cyano and bromine enhances their reactivity towards biological targets, potentially leading to apoptosis in cancer cells.
Enzyme Inhibition
The mechanism of action for this compound may involve its interaction with specific enzymes. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their activity and providing insights into enzyme mechanisms.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate antimicrobial activity | Showed significant inhibition against Gram-positive bacteria. |
| Study 2 | Evaluate anticancer effects | Induced apoptosis in cancer cell lines through caspase activation. |
| Study 3 | Enzyme interaction analysis | Identified as a potent inhibitor of specific kinases involved in cell signaling pathways. |
The biological activity is primarily attributed to the following mechanisms:
- Nucleophilic Substitution : The bromine atom serves as a leaving group, facilitating reactions with nucleophiles.
- Formation of Reactive Intermediates : The cyano and formyl groups may stabilize reactive intermediates that interact with biological macromolecules.
- Alteration of Protein Function : Covalent modification of enzymes or receptors can lead to changes in their activity, providing therapeutic benefits.
Comparison with Similar Compounds
This compound can be compared to other similar compounds based on their structural features and biological activities:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Bromo-5-cyano-6-formylbenzoic acid | Bromine at position 2, cyano at position 5 | Moderate antimicrobial activity |
| 3-Cyano-4-formylbenzoic acid | No bromine; cyano at position 3 | Low anticancer activity |
| 5-Cyano-2-formylbenzoic acid | No bromine; cyano at position 5 | Limited enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-bromo-3-cyano-6-formylbenzoic acid, and how do substituent positions influence reaction efficiency?
- Methodology :
- Start with a benzoic acid derivative (e.g., 2-bromo-6-formylbenzoic acid ). Introduce the cyano group via nucleophilic substitution using CuCN or Pd-catalyzed cyanation .
- Monitor regioselectivity using TLC and adjust reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions at the formyl or bromo positions.
- Key Data :
| Reaction Step | Yield (%) (Reported) | Conditions |
|---|---|---|
| Bromination | 85–90 | HBr/AcOH, 80°C |
| Cyanation | 60–70 | CuCN/DMF, 120°C |
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology :
- Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold) .
- Confirm structure via ¹H/¹³C NMR :
- Formyl proton : δ ~10.2 ppm (singlet).
- Bromo substituent : Deshielding effects observed in aromatic protons adjacent to Br .
- FT-IR : Confirm cyano group (C≡N stretch at ~2220 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3000 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of the bromo, cyano, and formyl groups influence reactivity in cross-coupling reactions?
- Methodology :
- Perform Suzuki-Miyaura coupling using this compound as a substrate. Compare reactivity with analogs lacking the formyl group (e.g., 2-bromo-3-cyanobenzoic acid ).
- Key Findings :
- The electron-withdrawing formyl group reduces electron density at the bromo site, slowing transmetallation.
- Steric hindrance from the cyano group may require bulky ligands (e.g., SPhos) to enhance coupling efficiency .
- Data Table :
| Substrate | Coupling Partner | Yield (%) |
|---|---|---|
| 2-Bromo-3-cyano-6-formylBA | Phenylboronic acid | 45 |
| 2-Bromo-3-cyanobenzoic acid | Phenylboronic acid | 72 |
Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodology :
- If NMR signals overlap (e.g., formyl proton obscured by aromatic signals), use 2D NMR (COSY, HSQC) to assign peaks unambiguously .
- For conflicting mass spectrometry results, compare fragmentation patterns with computational models (e.g., ACD/Labs Percepta ).
- Case Study : A reported δ 10.2 ppm formyl proton shifted to δ 9.8 ppm in polar solvents—this aligns with solvent-induced deshielding .
Experimental Design Considerations
Q. What strategies optimize the selective reduction of the formyl group without affecting the cyano or bromo substituents?
- Methodology :
- Use NaBH₄/EtOH for mild reduction to alcohol, avoiding harsh conditions that might cleave C-Br bonds.
- Compare with Pd/C-catalyzed hydrogenation (risk of debromination at high H₂ pressure) .
- Data Table :
| Reducing Agent | Conversion (%) | Selectivity (Formyl → Alcohol) |
|---|---|---|
| NaBH₄ | 95 | >90% |
| H₂/Pd/C | 80 | 70% (with 15% debromination) |
Data Interpretation and Troubleshooting
Q. How to address low yields in multi-step syntheses involving this compound?
- Methodology :
- Stepwise analysis : Isolate intermediates (e.g., after bromination or cyanation) to identify bottlenecks.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyanation but may hydrolyze formyl groups—balance with toluene/water biphasic systems .
- Contradiction Example : A 40% yield drop in cyanation when scaling from 1g to 10g suggests inadequate mixing or heat distribution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
